molecular formula C10H14N2Na2O8 B8817717 EDTA disodium salt

EDTA disodium salt

Cat. No.: B8817717
M. Wt: 336.21 g/mol
InChI Key: ZGTMUACCHSMWAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylenediaminetetraacetic acid disodium salt (EDTA disodium salt) is a chelating agent with the chemical formula C₁₀H₁₄N₂Na₂O₈ and molecular weight 336.21 g/mol (anhydrous) or 372.24 g/mol (dihydrate) . It exists as a white crystalline powder, highly soluble in water, and forms stable complexes with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) . Its applications span pharmaceuticals (e.g., anticoagulants, metal poisoning treatment), industrial processes (nanomaterial synthesis, corrosion inhibition), and environmental remediation (heavy metal removal) .

Preparation Methods

Synthetic Routes and Reaction Conditions

EDTA disodium salt can be synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically involve an alkaline medium to facilitate the formation of the disodium salt .

Industrial Production Methods

In industrial settings, disodium ethylenediaminetetraacetate is produced by dissolving ethylenediaminetetraacetic acid in sodium hydroxide solution. The mixture is then heated to promote the formation of the disodium salt. The resulting solution is filtered and crystallized to obtain pure disodium ethylenediaminetetraacetate .

Chemical Reactions Analysis

Metal Complexation Reactions

EDTA disodium salt acts as a hexadentate ligand, binding metal ions via two amine and four carboxylate groups. Key reactions include:

General Complexation Equation

EDTA4+Mn+[EDTA-M](n4)\text{EDTA}^{4-} + \text{M}^{n+} \rightarrow [\text{EDTA-M}]^{(n-4)-}

Examples :

  • Calcium :

    Ca2++EDTA4[Ca(EDTA)]2logK=10.7[1][8]\text{Ca}^{2+} + \text{EDTA}^{4-} \rightarrow [\text{Ca(EDTA)}]^{2-} \quad \log K = 10.7\,[1][8]
  • Iron(III) :

    Fe3++EDTA4[Fe(EDTA)]logK=25.1[1][4]\text{Fe}^{3+} + \text{EDTA}^{4-} \rightarrow [\text{Fe(EDTA)}]^- \quad \log K = 25.1\,[1][4]

Equilibrium Constants for Select Metal Complexes

Metal IonLog Stability Constant (logK\log K)pH Range for Stability
Ca²⁺10.78–12
Mg²⁺8.79–11
Fe³⁺25.11–3
Cu²⁺18.83–5
Zn²⁺16.54–6
Data compiled from .

pH-Dependent Reactivity

The chelating efficiency of this compound varies with pH due to protonation equilibria:

  • Below pH 2 : Carboxyl groups are protonated, reducing ligand availability .

  • pH 6–12 : Optimal deprotonation enables effective binding to divalent (Ca²⁺, Mg²⁺) and trivalent (Fe³⁺) ions .

Protonation Scheme :

H4EDTAH++H3EDTAH++H2EDTA2H++HEDTA3H++EDTA4\text{H}_4\text{EDTA} \rightleftharpoons \text{H}^+ + \text{H}_3\text{EDTA}^- \rightleftharpoons \text{H}^+ + \text{H}_2\text{EDTA}^{2-} \rightleftharpoons \text{H}^+ + \text{HEDTA}^{3-} \rightleftharpoons \text{H}^+ + \text{EDTA}^{4-}

pKₐ values: 0, 1.5, 2.0, 2.66 (carboxyl), 6.16, 10.24 (amine) .

Water Softening

This compound reacts with Ca²⁺/Mg²⁺ in hard water, forming soluble complexes to prevent scale formation :

Ca(HCO3)2+EDTA4[Ca(EDTA)]2+2HCO3\text{Ca(HCO}_3\text{)}_2 + \text{EDTA}^{4-} \rightarrow [\text{Ca(EDTA)}]^{2-} + 2\,\text{HCO}_3^-

Titrimetric Analysis

Used in EDTA titrations for metal quantification (e.g., water hardness testing) :

  • Endpoint Detection : Eriochrome Black T indicator transitions from wine-red (metal-bound) to blue (EDTA-bound) .

Reactivity with Organic Compounds

This compound enhances solubility of hydrophobic metal complexes, enabling applications in:

  • Photography : Prevents fogging by sequestering Cu²⁺/Fe³⁺ in developers .

  • Textile Dyeing : Stabilizes dye-metal complexes for color retention .

Toxicological Interactions

  • Metal Deficiency : Prolonged exposure depletes Zn²⁺, Ca²⁺, and Fe³⁺, leading to systemic toxicity .

  • Ecotoxicity : Disrupts metal adsorption in wastewater treatment, increasing heavy metal bioavailability .

This compound’s versatility stems from its robust chelation chemistry, pH sensitivity, and stability across industrial and biological systems. Its reactions are foundational to applications ranging from analytical chemistry to environmental management, though its use requires careful consideration of ecological and health impacts .

Mechanism of Action

EDTA disodium salt exerts its effects by chelating metal ions. It forms an octahedral complex with divalent cations, effectively sequestering them and preventing their participation in biochemical reactions. This mechanism is particularly useful in inhibiting enzymes that require metal ions for their activity .

Comparison with Similar Compounds

EDTA Disodium Salt vs. Calcium Disodium EDTA

Attribute This compound Calcium Disodium EDTA
Structure Na₂EDTA (no pre-bound Ca²⁺) Na₂CaEDTA (EDTA complexed with Ca²⁺)
Medical Use Risk of hypocalcemia; not for metal detox Safe for chelation therapy (binds Pb²⁺, Cd²⁺)
pH Impact Acidic to neutral (pH ~4.7–7) Neutral pH
Safety Contraindicated in vivo due to Ca²⁺ depletion Prevents hypocalcemia; FDA-approved for heavy metal poisoning

Key Insight : this compound should never substitute calcium disodium EDTA in medical treatments, as improper use can cause life-threatening hypocalcemia, seizures, or cardiac arrest .

This compound vs. EDTA Tetrasodium Salt

Attribute This compound EDTA Tetrasodium Salt
Deprotonation Two carboxyl groups deprotonated (COO⁻) Four carboxyl groups deprotonated (COO⁻)
pH in Solution Near-neutral (pH ~4.7–7) Highly basic (pH ~11)
Applications Compatible with lysozyme in antimicrobial formulations Preferred with sodium hypochlorite (NaOCl) for biofilm removal due to pH stability
Nanomaterial Synthesis Forms submicrometer Au aggregates Enables nanoscale Au growth due to stronger chelation

Key Insight : The tetrasodium salt’s higher pH and chelation capacity make it superior in industrial processes requiring alkaline conditions .

This compound vs. Free EDTA Acid

Attribute This compound EDTA Acid (H₄EDTA)
Solubility Highly water-soluble Limited solubility; requires alkaline pH for dissolution
pH Impact Minimal pH alteration in formulations Lowers pH significantly
Applications Preferred in cosmetics, food preservatives Rarely used directly due to solubility issues

Key Insight : The disodium salt’s superior solubility and pH stability make it a default choice in consumer products .

This compound vs. Alternative Chelators

Citric Acid (CIT) and Nitrilotriacetic Acid (NTA)

  • Efficacy in Heavy Metal Removal :
    • EDTA disodium removes 84% Cu²⁺ from contaminated soil at 0.005 M, outperforming CIT (moderate) and NTA (poor) .
    • Mechanism: EDTA’s hexadentate binding vs. CIT’s tridentate and NTA’s tetradentate structures .

HEDPA (Hydroxyethylidene Diphosphonic Acid)

  • Biofilm Removal : EDTA disodium shows moderate efficacy (~50% biofilm removal) but synergizes with lysozyme at low concentrations (0.5–50 g/L) .

Q & A

Basic Research Questions

Q. How should EDTA disodium salt standard solutions be prepared for titrimetric analysis in metal quantification?

this compound is commonly used in complexometric titrations due to its high affinity for divalent and trivalent cations. To prepare a 0.05 M standard solution:

  • Dissolve 18.61 g of this compound dihydrate (372.24 g/mol) in 1 L of deionized water. Adjust pH to 8.0–10.0 using NaOH to ensure solubility and stability .
  • For calcium determination, ash the sample, dilute in water, and alkalize to pH 12.5–13 to precipitate magnesium as Mg(OH)₂, allowing selective Ca²⁺ titration with EDTA using calcon carboxylic acid as an indicator .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

  • Storage: Keep in a tightly sealed container at room temperature (15–25°C), away from moisture and incompatible materials (e.g., strong oxidizers, aluminum) .
  • Safety: Use PPE (gloves, goggles) to avoid eye irritation (classified as Hazard Category 2B) and respiratory exposure. Although non-flammable, avoid dust generation .

Q. How does pH influence the chelation efficiency of this compound in aqueous solutions?

this compound exhibits optimal metal-binding capacity at pH 8–10. Below pH 4, protonation reduces its ability to form stable complexes. For example, in acidic conditions (pH < 6), EDTA may precipitate, requiring pH adjustment with NaOH to maintain solubility .

Advanced Research Questions

Q. How can researchers optimize this compound in factorial experimental designs for material synthesis?

A 3² factorial design was used to optimize chitosan–EDTA microparticles, varying the EDTA disodium/chitosan ratio (1:1 to 1:3) and processing temperature (25–45°C). Key outputs included particle size (0.5–2.0 µm) and zeta potential (−25 to −40 mV), with higher EDTA ratios enhancing crosslinking but requiring dropwise addition to prevent precipitation .

Q. How to reconcile contradictory ecotoxicological data for this compound in environmental studies?

  • Aquatic toxicity: Reported LC50 values vary (e.g., 1.1–7.6 mg/L for bluegill sunfish, 5.0 mg/L for Daphnia), likely due to differences in test conditions (pH, water hardness). EDTA’s low log Kow (1.48) and BCF (<10) suggest minimal bioaccumulation, but its persistence in water warrants caution .
  • Regulatory discrepancies: Some SDS classify it as non-hazardous, while others note eye irritation (H319) and aquatic toxicity (H402). Researchers must consult regional guidelines (e.g., EPA, REACH) for hazard classification .

Q. What analytical methods are recommended for detecting this compound in complex matrices (e.g., biological samples)?

  • GC/MS-SIM: Derivatize EDTA in water or tissue samples using BF₃-methanol for methylation, followed by GC/MS-SIM with a detection limit of 0.2–10 µg/L. Internal standards (e.g., EDTA-d12) improve accuracy in low-recovery scenarios (e.g., 60% recovery in sediment) .
  • HPLC: Pair with UV detection (254 nm) for pharmaceutical-grade purity testing (99.0–101.0% per USP/Ph. Eur.) .

Q. How does this compound interact with microbial communities in environmental or bioreactor studies?

In enhanced biological phosphorus removal (EBPR) systems, EDTA (0.1 g/L) is added to synthetic media to chelate trace metals (Fe³⁺, Cu²⁺), preventing enzyme inhibition. However, excess EDTA may disrupt metal-dependent metabolic pathways, requiring dose optimization via batch testing .

Q. What factors influence the stability of this compound in long-term experiments?

  • Thermal stability: Solutions can be autoclaved (121°C, 15 psi) without degradation, but prolonged heating in acidic conditions (>pH 5) may hydrolyze the EDTA–metal complex .
  • Light exposure: UV absorption at 300–380 nm is weak (extinction coefficient <30/M·cm), suggesting limited photodegradation under standard lab conditions .

Q. Methodological Considerations

Q. How to validate this compound’s role in mitigating matrix interference during ICP-MS analysis?

  • Spike recovery tests: Add known EDTA concentrations to samples containing interfering ions (e.g., Ca²⁺, Fe³⁺). Recovery rates <90% indicate insufficient chelation, requiring pH adjustment or higher EDTA doses .
  • Blank correction: Account for EDTA’s background signal by analyzing metal-free EDTA solutions .

Q. What statistical approaches address variability in EDTA-dependent experimental outcomes?

  • Use ANOVA to assess the significance of factors like pH, temperature, and EDTA concentration. For example, a 95% confidence interval confirmed that EDTA/chitosan ratio (p < 0.01) had a greater impact on microparticle size than temperature .
  • Bootstrap resampling is recommended for small datasets (n < 30) to estimate confidence intervals for LC50 values .

Properties

Molecular Formula

C10H14N2Na2O8

Molecular Weight

336.21 g/mol

IUPAC Name

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

ZGTMUACCHSMWAC-UHFFFAOYSA-L

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Samples were prepared for reducing SDS-PAGE by adding 110 μl of sample to 10 μl sample Buffer (2×), 2.5 μl reducing agent (10×) and 2 μl of 0.1M EDTA (to achieve final concentration of 10 mM). The high molecular weight (HMW) marker was prepared by adding 10 μl of concentrated stock to 80 μl reducing agent (10×), 310 μl WFI and 400 μl sample buffer (2×). The diluted HMW standard was then heated at 95° C. for 5 minutes before aliquoting and storage at −20° C. for use in subsequent gels. Samples (15 μl) containing collagenases were run directly (i.e. with no prior heat treatment) on 8% Tris-Glycine gels using Tris-Glycine running buffer at 130 V for ˜1 hour 50 mins. After electrophoresis, the gels were stained with colloidal blue stain reagent as per the manufacturer's instructions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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